(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone
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Overview
Description
The compound (3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a trimethyl-substituted dihydroquinoline core, and a phenylimino moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydroquinoline core, followed by the introduction of the nitrophenyl and phenylimino groups. Common reagents used in these steps include various nitrating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone: shares similarities with other nitrophenyl-substituted dihydroquinoline derivatives.
This compound: can be compared to other compounds with similar functional groups, such as nitrophenyl and phenylimino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C26H21N3O3S2 |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
(3-nitrophenyl)-(4,4,8-trimethyl-1-phenyliminodithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C26H21N3O3S2/c1-16-12-13-21-20(14-16)22-23(33-34-24(22)27-18-9-5-4-6-10-18)26(2,3)28(21)25(30)17-8-7-11-19(15-17)29(31)32/h4-15H,1-3H3 |
InChI Key |
IMVUFBKRFBEBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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